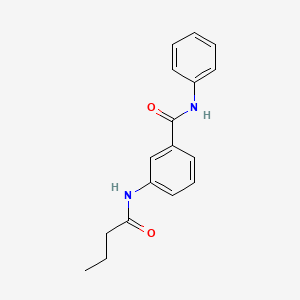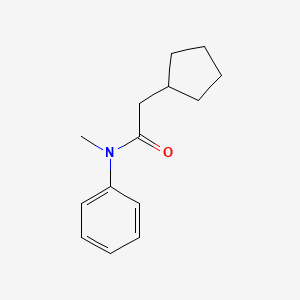
N-(2-chlorobenzyl)-2-cyclopentylacetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-chlorobenzyl)-2-cyclopentylacetamide, also known as CCPA, is a compound that has gained interest in scientific research due to its potential therapeutic applications. CCPA is a derivative of the naturally occurring compound, anandamide, which is an endocannabinoid that plays a role in various physiological processes. CCPA is a potent agonist of the cannabinoid receptor type 1 (CB1) and has been shown to have analgesic, anti-inflammatory, and neuroprotective effects.
作用机制
N-(2-chlorobenzyl)-2-cyclopentylacetamide is a potent agonist of the CB1 receptor, which is a G protein-coupled receptor that is widely expressed in the central nervous system. Activation of the CB1 receptor by N-(2-chlorobenzyl)-2-cyclopentylacetamide leads to a decrease in the release of neurotransmitters such as glutamate and substance P, which are involved in pain and inflammation. Additionally, activation of the CB1 receptor by N-(2-chlorobenzyl)-2-cyclopentylacetamide leads to an increase in the release of endocannabinoids such as anandamide, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
N-(2-chlorobenzyl)-2-cyclopentylacetamide has been shown to have a number of biochemical and physiological effects. It has been shown to decrease the release of pro-inflammatory cytokines such as TNF-alpha and IL-6, which are involved in the pathogenesis of various inflammatory disorders. Additionally, N-(2-chlorobenzyl)-2-cyclopentylacetamide has been shown to decrease the release of glutamate and substance P, which are involved in pain signaling. N-(2-chlorobenzyl)-2-cyclopentylacetamide has also been shown to increase the release of endocannabinoids such as anandamide, which may contribute to its neuroprotective effects.
实验室实验的优点和局限性
N-(2-chlorobenzyl)-2-cyclopentylacetamide has several advantages for laboratory experiments. It is a potent and selective agonist of the CB1 receptor, which allows for specific activation of this receptor. Additionally, N-(2-chlorobenzyl)-2-cyclopentylacetamide has been shown to have good solubility in aqueous solutions, which makes it easy to use in laboratory experiments. However, one limitation of N-(2-chlorobenzyl)-2-cyclopentylacetamide is that it is not widely available commercially, which may make it difficult for some researchers to obtain.
未来方向
There are several future directions for research on N-(2-chlorobenzyl)-2-cyclopentylacetamide. One area of research could be the development of N-(2-chlorobenzyl)-2-cyclopentylacetamide analogs with improved pharmacokinetic properties. Another area of research could be the investigation of the effects of N-(2-chlorobenzyl)-2-cyclopentylacetamide in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further research could be done to investigate the effects of N-(2-chlorobenzyl)-2-cyclopentylacetamide on other physiological processes such as appetite regulation and immune function. Overall, N-(2-chlorobenzyl)-2-cyclopentylacetamide shows promise as a potential therapeutic agent for a variety of medical conditions, and further research is warranted to fully explore its potential.
合成方法
N-(2-chlorobenzyl)-2-cyclopentylacetamide can be synthesized through a multistep process starting with the reaction of 2-chlorobenzylamine with cyclopentanone to form N-(2-chlorobenzyl)cyclopentanone. This intermediate is then reacted with ethyl chloroacetate to form N-(2-chlorobenzyl)-2-cyclopentylacetamide.
科学研究应用
N-(2-chlorobenzyl)-2-cyclopentylacetamide has been studied for its potential therapeutic applications in various areas of medicine. It has been shown to have analgesic effects in animal models of pain, making it a potential candidate for the treatment of chronic pain. N-(2-chlorobenzyl)-2-cyclopentylacetamide has also been shown to have anti-inflammatory effects, which may be useful in the treatment of inflammatory disorders such as arthritis. Additionally, N-(2-chlorobenzyl)-2-cyclopentylacetamide has been shown to have neuroprotective effects, which may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
属性
IUPAC Name |
N-[(2-chlorophenyl)methyl]-2-cyclopentylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClNO/c15-13-8-4-3-7-12(13)10-16-14(17)9-11-5-1-2-6-11/h3-4,7-8,11H,1-2,5-6,9-10H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASPWPAWWVPLQPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CC(=O)NCC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chlorobenzyl)-2-cyclopentylacetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-{4-[3-(methylamino)-3-oxopropyl]phenyl}benzamide](/img/structure/B5914669.png)
![2-methyl-N-{4-[3-(methylamino)-3-oxopropyl]phenyl}benzamide](/img/structure/B5914676.png)
![2-chloro-N-{4-[3-(methylamino)-3-oxopropyl]phenyl}benzamide](/img/structure/B5914677.png)

![N-(4-{[(3-methoxy-2-pyrazinyl)amino]sulfonyl}phenyl)-2,2-dimethylpropanamide](/img/structure/B5914689.png)
![N-(4-{[(6-methoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)cyclopropanecarboxamide](/img/structure/B5914693.png)

![2-cyclopentyl-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]acetamide](/img/structure/B5914715.png)
![2-cyclopentyl-N-[4-(tetrahydro-2-furanylmethoxy)phenyl]acetamide](/img/structure/B5914742.png)



